Nitrato de magnesio hexahidratado

Descripción general

Descripción

Magnesium nitrate hexahydrate is an inorganic compound with the chemical formula Mg(NO₃)₂·6H₂O. It is a highly soluble, colorless crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the environment. This compound is commonly used in various industrial and agricultural applications due to its unique properties.

Aplicaciones Científicas De Investigación

Magnesium nitrate hexahydrate is utilized in various scientific research fields:

Mecanismo De Acción

Target of Action

Magnesium nitrate hexahydrate primarily targets water molecules due to its hygroscopic nature . It readily absorbs moisture from the environment, quickly transforming into the hexahydrate form upon exposure to air .

Mode of Action

The compound interacts with its targets (water molecules) through a process known as hydration. This interaction results in the formation of hydrated magnesium ions and nitrate ions . When heated, magnesium nitrate hexahydrate undergoes decomposition, resulting in the formation of magnesium oxide, oxygen, and nitrogen oxides .

Biochemical Pathways

The decomposition of magnesium nitrate hexahydrate can be summarized by the following chemical reaction :

2Mg(NO3)2→2MgO+4NO2+O22 Mg(NO_3)_2 \rightarrow 2 MgO + 4 NO_2 + O_2 2Mg(NO3)2→2MgO+4NO2+O2

This reaction indicates that the compound affects the biochemical pathways involving magnesium, nitrate, and water molecules. The downstream effects include the production of magnesium oxide, nitrogen dioxide, and oxygen .

Pharmacokinetics

The compound is highly soluble in water and moderately soluble in ethanol and ammonia , which facilitates its distribution in aqueous environments.

Result of Action

The primary result of the action of magnesium nitrate hexahydrate is the transformation of the compound into magnesium oxide, nitrogen dioxide, and oxygen upon heating . This transformation is accompanied by the release of heat, making the compound useful in applications that require heat generation, such as in thermal energy storage devices .

Action Environment

The action of magnesium nitrate hexahydrate is influenced by environmental factors such as temperature and humidity. The compound’s hygroscopic nature allows it to readily absorb moisture from the environment, which can affect its stability . Furthermore, the compound’s decomposition into magnesium oxide, oxygen, and nitrogen oxides occurs at high temperatures . Therefore, the compound’s action, efficacy, and stability are significantly influenced by the environmental conditions.

Análisis Bioquímico

Biochemical Properties

Magnesium nitrate hexahydrate plays a vital role in biochemical reactions. It is widely used as a source of magnesium and nitrogen in fertilizers, playing a crucial role in plant nutrition . It assists in vital plant processes and promotes the synthesis of chlorophyll, thereby enhancing plant growth and productivity

Molecular Mechanism

It is known that upon heating, magnesium nitrate hexahydrate undergoes decomposition into magnesium oxide, oxygen, and nitrogen oxides

Temporal Effects in Laboratory Settings

It is known that heating the hexahydrate does not result in the dehydration of the salt, but rather its decomposition into magnesium oxide, oxygen, and nitrogen oxides

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium nitrate hexahydrate can be synthesized through several methods:

Reaction with Nitric Acid: Magnesium oxide or magnesium carbonate reacts with nitric acid to produce magnesium nitrate and water. The reactions are as follows:

Reaction with Magnesium Hydroxide: Magnesium hydroxide reacts with nitric acid to form magnesium nitrate and water:

Industrial Production Methods: In industrial settings, magnesium nitrate hexahydrate is often produced by suspending magnesium oxide or magnesium carbonate in melted magnesium nitrate hexahydrate at temperatures above 90°C. Nitric acid is then added to the suspension while stirring, forming additional magnesium nitrate hexahydrate .

Análisis De Reacciones Químicas

Magnesium nitrate hexahydrate undergoes various chemical reactions, including:

Decomposition: When heated, it decomposes into magnesium oxide, nitrogen dioxide, and oxygen:

Reaction with Sodium Carbonate: It reacts with sodium carbonate to form magnesium carbonate and sodium nitrate:

Reaction with Sodium Hydroxide: It reacts with sodium hydroxide to produce magnesium hydroxide and sodium nitrate:

Comparación Con Compuestos Similares

Magnesium nitrate hexahydrate can be compared with other similar compounds, such as:

Calcium Nitrate: Like magnesium nitrate, calcium nitrate is highly soluble and used in fertilizers. calcium nitrate provides calcium instead of magnesium.

Sodium Nitrate: Sodium nitrate is another nitrate salt used in fertilizers and industrial processes. It is more soluble in water compared to magnesium nitrate.

Ammonium Nitrate: Ammonium nitrate is widely used in fertilizers and explosives. It differs from magnesium nitrate in that it provides nitrogen in the form of ammonium ions.

Magnesium nitrate hexahydrate stands out due to its dual provision of magnesium and nitrate ions, making it particularly valuable in agricultural applications where both nutrients are needed .

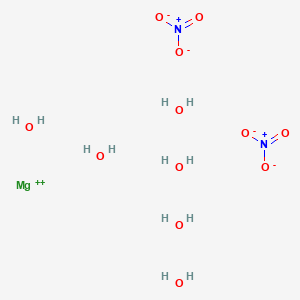

Propiedades

Número CAS |

13446-18-9 |

|---|---|

Fórmula molecular |

H3MgNO4 |

Peso molecular |

105.33 g/mol |

Nombre IUPAC |

magnesium;dinitrate;hexahydrate |

InChI |

InChI=1S/Mg.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clave InChI |

QYYOLMTYXAKEDQ-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mg+2] |

SMILES canónico |

[N+](=O)(O)[O-].O.[Mg] |

Key on ui other cas no. |

13446-18-9 |

Pictogramas |

Oxidizer |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the molecular formula and weight of Magnesium nitrate hexahydrate?

A1: The molecular formula is Mg(NO3)2·6H2O, and its molecular weight is 256.41 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Magnesium nitrate hexahydrate?

A2: Common techniques include X-ray diffraction (XRD) for structural analysis, Fourier transform infrared spectroscopy (FTIR) for identifying functional groups, and thermogravimetric analysis (TGA) to study thermal stability and decomposition patterns. [, , , , , ]

Q3: How does the addition of nanoparticles affect the thermal properties of Magnesium nitrate hexahydrate in phase change materials (PCMs)?

A4: Adding nanoparticles like nanosilver, nanocopper, and graphene to Magnesium nitrate hexahydrate-based PCMs enhances their thermal conductivity, enabling faster heat transfer. [] Graphene, in particular, shows a significant improvement in thermal conductivity and also acts as a nucleating agent, reducing supercooling. []

Q4: What is the impact of adding carboxyl methyl cellulose (CMC) to Magnesium nitrate hexahydrate in PCM applications?

A5: CMC is added as a thickening agent to prevent phase segregation in Magnesium nitrate hexahydrate-based PCMs. [] While it does not significantly affect thermal conductivity in the solid state, it slightly reduces it in the liquid state. []

Q5: Can Magnesium nitrate hexahydrate be used to synthesize magnesium oxide (MgO) nanoparticles?

A7: Yes, Magnesium nitrate hexahydrate serves as a precursor for synthesizing MgO nanoparticles using methods like thermal plasma [] and sol-gel techniques. [] The resulting MgO nanoparticles find applications in areas such as high-density ceramics, bactericides, and refractory materials. []

Q6: What is the role of Magnesium nitrate hexahydrate in the synthesis of forsterite (Mg2SiO4)?

A8: Magnesium nitrate hexahydrate acts as a magnesium source in the sol-gel synthesis of forsterite. [] Studies show that gels derived from magnesium nitrate exhibit higher reactivity in forsterite formation compared to those derived from magnesium chloride or mechanically mixed oxides. []

Q7: How does Magnesium nitrate hexahydrate contribute to the synthesis of MgO-SiO2 composites?

A9: Magnesium nitrate hexahydrate is a common magnesium precursor in the sol-gel synthesis of MgO-SiO2 composites, often utilizing rice husk silica as the silicon source. [, ] These composites are explored for their potential applications as catalysts in biodiesel production. []

Q8: What are the environmental implications of using Magnesium nitrate hexahydrate?

A11: While not directly addressed in the provided research, responsible waste management practices are crucial due to the potential for nitrate leaching into the environment. Recycling Magnesium nitrate hexahydrate from spent solutions and exploring alternative, more environmentally friendly materials for specific applications is recommended. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.